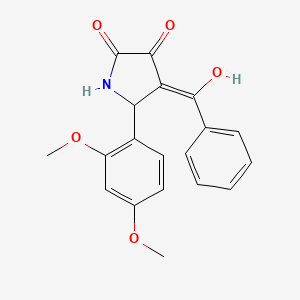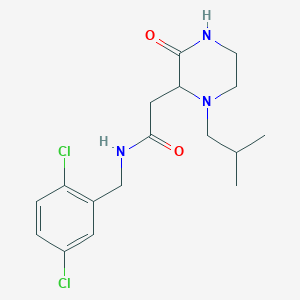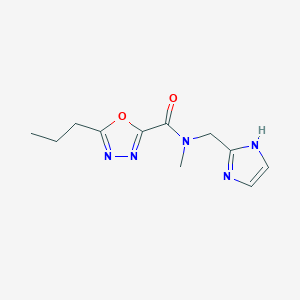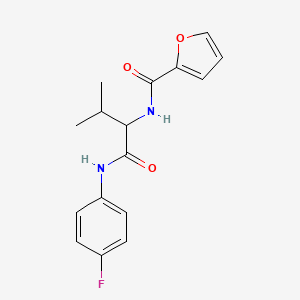
N-cyclohexyl-N'-(1-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-(1-phenylpropyl)urea, also known as CPPU, is a plant growth regulator that belongs to the class of urea derivatives. CPPU is widely used in agriculture to increase fruit yield and improve fruit quality. CPPU is also used in scientific research to investigate the mechanism of plant growth and development.
Wirkmechanismus
N-cyclohexyl-N'-(1-phenylpropyl)urea works by stimulating cell division and elongation in plant tissues. N-cyclohexyl-N'-(1-phenylpropyl)urea activates the expression of genes that are involved in cell division and differentiation, leading to increased growth and development. N-cyclohexyl-N'-(1-phenylpropyl)urea also regulates the balance of plant hormones, such as auxins and cytokinins, which play important roles in plant growth and development.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(1-phenylpropyl)urea has been shown to have a number of biochemical and physiological effects on plant tissues. N-cyclohexyl-N'-(1-phenylpropyl)urea increases the activity of enzymes involved in cell division and differentiation, as well as in the synthesis of proteins and nucleic acids. N-cyclohexyl-N'-(1-phenylpropyl)urea also increases the accumulation of sugars, organic acids, and phenolic compounds in fruits, which contribute to their flavor and nutritional value.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N'-(1-phenylpropyl)urea is a useful tool for studying the mechanisms of plant growth and development in the laboratory. N-cyclohexyl-N'-(1-phenylpropyl)urea can be used to induce cell division and elongation in plant tissues, allowing researchers to study the effects of different treatments on plant growth and development. However, N-cyclohexyl-N'-(1-phenylpropyl)urea can also have toxic effects on plant tissues at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-cyclohexyl-N'-(1-phenylpropyl)urea. One area of interest is the development of new N-cyclohexyl-N'-(1-phenylpropyl)urea analogs with improved efficacy and reduced toxicity. Another area of interest is the investigation of the effects of N-cyclohexyl-N'-(1-phenylpropyl)urea on plant stress responses, such as drought and heat stress. Finally, research on the effects of N-cyclohexyl-N'-(1-phenylpropyl)urea on the nutritional quality of fruits could have important implications for human health.
Synthesemethoden
N-cyclohexyl-N'-(1-phenylpropyl)urea can be synthesized by reacting cyclohexylisocyanate with 1-phenylpropylamine in the presence of a catalyst. The reaction yields N-cyclohexyl-N'-(1-phenylpropyl)urea as a white crystalline solid with a melting point of 214-216°C.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(1-phenylpropyl)urea has been extensively studied for its effects on plant growth and development. Scientific research has shown that N-cyclohexyl-N'-(1-phenylpropyl)urea can increase fruit yield and improve fruit quality in a variety of crops, including grapes, kiwifruit, apples, and strawberries. N-cyclohexyl-N'-(1-phenylpropyl)urea has also been shown to increase the size and weight of fruits, as well as improve their color, flavor, and nutritional value.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(1-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-15(13-9-5-3-6-10-13)18-16(19)17-14-11-7-4-8-12-14/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZPCLNTVDKPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5379606.png)
![4-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5379607.png)
![8-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5379612.png)
![4-chloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide](/img/structure/B5379614.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5379619.png)

![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5379631.png)

![5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379642.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5379679.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379697.png)

![1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379716.png)